1-Methylcyclopropane-1-carbaldehyde
Description
Significance of Cyclopropane (B1198618) Derivatives in Modern Organic Synthesis
Cyclopropane derivatives are a class of small-ring compounds that have become indispensable in modern organic chemistry. acs.org Their significance stems largely from the inherent ring strain of the three-membered carbocycle, which imparts unique reactivity. This strain can be harnessed in a variety of synthetic transformations where the cyclopropane ring is opened to forge new chemical bonds, effectively serving as a versatile C3 building block. jst.go.jp
The chemistry of cyclopropanes is one of the most intensively developing fields in organic chemistry, with numerous methods developed for their synthesis and transformation. colab.wsbeilstein-journals.org These derivatives are often activated by substituent groups, such as carbonyls or vinyl groups, which facilitate ring-opening reactions and can stabilize the resulting intermediates. acs.orgjst.go.jp This reactivity has been exploited in a wide array of synthetic applications, including cyclizations, cycloadditions, and ring-expansion reactions to construct more complex carbocyclic and heterocyclic structures. acs.orgcolab.ws
Furthermore, the cyclopropane motif is a core structural unit in many biologically active natural products, including terpenoids, alkaloids, and polyketides, as well as in pharmaceutical drugs. mdpi.com Their incorporation into drug candidates can influence conformational rigidity and metabolic stability, making them a privileged structure in medicinal chemistry. mdpi.com
Overview of 1-Methylcyclopropane-1-carbaldehyde as a Key Synthetic Building Block
This compound is a specific derivative that exemplifies the synthetic utility of activated cyclopropanes. It is a liquid organic compound featuring a cyclopropane ring substituted with both a methyl group and an aldehyde functional group on the same carbon atom. nih.govchemicalbook.com This unique arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecules.
The compound's reactivity is twofold. The aldehyde group is susceptible to standard transformations such as oxidation to a carboxylic acid or nucleophilic addition by organometallic reagents or amines. Simultaneously, the strained cyclopropane ring can participate in ring-opening reactions, particularly under acidic conditions or catalysis, to yield acyclic products.
Detailed research has highlighted its role in advanced organic reactions. For instance, 1-methylcyclopropyl-carbaldehyde has been used as a reactant in N-heterocyclic carbene (NHC)-catalyzed asymmetric cycloaddition reactions. frontiersin.org In one study, it reacted with cyclic sulfonimides in the presence of an indanol-derived NHC catalyst to produce multifunctional fused cyclic products with high stereoselectivity. frontiersin.org In a separate and unexpected discovery, the same aldehyde was found to react with an NHC catalyst and 2,2,2-trifluoroacetophenone (B138007) in a three-component cascade cyclization, leading to a complex multi-cyclic compound and revealing novel reactivity pathways for NHC catalysts. frontiersin.org These examples underscore its utility as a building block for constructing architecturally complex molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 4515-89-3 | nih.govbiosynth.com |
| Molecular Formula | C₅H₈O | nih.govbiosynth.com |
| Molecular Weight | 84.12 g/mol | nih.govbiosynth.com |
| SMILES | CC1(C=O)CC1 | achemblock.com |
| InChIKey | DOJZSEYEQKWUSI-UHFFFAOYSA-N | nih.gov |
| Physical Form | Liquid | chemicalbook.com |
Scope and Research Focus of the Academic Inquiry
This article focuses exclusively on the chemical compound this compound within the context of contemporary organic chemistry research. The inquiry is limited to its role as a synthetic building block, the significance of its structural class (cyclopropane derivatives), and its fundamental properties and reactivity. The content is based on published chemical literature and databases, providing a professional and authoritative overview of its relevance in modern synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5(4-6)2-3-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZSEYEQKWUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4515-89-3 | |
| Record name | 1-methylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 Methylcyclopropane 1 Carbaldehyde and Its Advanced Derivatives
Established Synthetic Routes to 1-Methylcyclopropane-1-carbaldehyde
Traditional synthetic approaches to this compound rely on well-established reaction classes, including the formation of the cyclopropane (B1198618) ring from unsaturated precursors and the manipulation of functional groups on a pre-existing cyclopropyl (B3062369) core.
Cyclopropanation Approaches for Aldehyde Precursors
Cyclopropanation of α,β-unsaturated aldehydes or their synthetic equivalents is a direct method for constructing the target aldehyde. This strategy involves the addition of a carbene or carbenoid to the double bond of an acyclic precursor. A common method involves the reaction of an α,β-unsaturated starting material with a reagent that facilitates the ring closure.
One documented route to a closely related isomer, 2-methylcyclopropane-1-carbaldehyde (B3264679), starts from 2-butenal (crotonaldehyde). This process typically involves the addition of a dihalocarbene to the alkene, followed by reduction or other modifications to yield the cyclopropanated aldehyde. Tandem oxidation-cyclopropanation processes have also been developed, where an alcohol is oxidized to an α,β-unsaturated aldehyde in situ, which then undergoes cyclopropanation in a one-pot sequence. whiterose.ac.uk
Functional Group Interconversions on Cyclopropyl Systems Leading to Carbaldehydes
An alternative to forming the ring last is to begin with a molecule already containing the 1-methylcyclopropane skeleton and convert an existing functional group into the desired aldehyde. solubilityofthings.comnumberanalytics.com This approach is a cornerstone of organic synthesis, allowing for the transformation of more stable or easily accessible functional groups into the reactive aldehyde moiety. numberanalytics.com
Common precursors for this strategy include:
1-Methylcyclopropanemethanol: This primary alcohol can be oxidized to this compound. A variety of reagents can be employed for this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule. solubilityofthings.com Reagents like pyridinium (B92312) chlorochromate (PCC) are often used for this type of selective oxidation. solubilityofthings.comnumberanalytics.com
1-Methylcyclopropanecarboxylic Acid and its Derivatives: Carboxylic acids or their esters can be reduced to the corresponding aldehyde. imperial.ac.uk This often requires careful selection of the reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for the partial reduction of esters to aldehydes at low temperatures. imperial.ac.ukvanderbilt.edu
1-Methylcyclopropanecarbonitrile: Nitriles can also serve as precursors to aldehydes. Reduction with reagents such as DIBAL-H can convert the nitrile group directly into an aldehyde. vanderbilt.edu A patented method describes the synthesis of 1-methylcyclopropanecarboxylic acid from precursors like methacrylonitrile (B127562), which can then be converted to the target aldehyde. google.com
The following table summarizes common functional group interconversions applicable to the synthesis of cyclopropyl aldehydes.
| Precursor Functional Group | Transformation | Typical Reagents |
| Primary Alcohol (-CH₂OH) | Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |
| Carboxylic Acid (-COOH) | Reduction (via ester or other derivative) | LiAlH₄ (with care), DIBAL-H on ester |
| Ester (-COOR) | Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) at low temperature |
| Nitrile (-CN) | Reduction | Diisobutylaluminium hydride (DIBAL-H) |
Multistep Linear and Convergent Synthetic Pathways
The synthesis of this compound can be designed as either a linear or a convergent sequence.
Advanced Synthetic Strategies for Complex this compound Analogues
The demand for structurally complex and stereochemically pure compounds for applications in fields like medicinal chemistry has driven the development of more sophisticated synthetic methods. These advanced strategies allow for precise control over the three-dimensional structure of the molecule.
Enantioselective and Diastereoselective Synthesis Techniques
Controlling the stereochemistry of the cyclopropane ring is a critical challenge. Enantioselective and diastereoselective methods use chiral catalysts or auxiliaries to influence the formation of one stereoisomer over others.
Enantioselective Synthesis: Organocatalysis has emerged as a powerful tool for these transformations. Chiral secondary amines have been shown to catalyze the enantioselective cyclopropanation of α,β-unsaturated aldehydes (enals) with reagents like benzyl (B1604629) chlorides, affording cyclopropane carbaldehyde derivatives in good yields and with excellent enantioselectivities (up to 98% ee for the major diastereomer). soton.ac.uk
Diastereoselective Synthesis: Diastereocontrol is often achieved by taking advantage of the steric and electronic properties of the substrates and reagents. For example, highly diastereoselective methods for synthesizing substituted methylenecyclopropanes have been developed using a one-pot boron-homologation/allylboration sequence, achieving excellent diastereomeric ratios. rsc.org Furthermore, cycloaddition reactions involving cyclopropane carbaldehydes can proceed with high diastereoselectivity, influenced by the choice of Lewis acid catalyst. researchgate.net
The table below highlights key findings in stereoselective synthesis relevant to cyclopropane carbaldehyde derivatives.
| Reaction Type | Catalyst/Method | Stereocontrol | Key Findings | Reference |
| Organocatalytic Cyclopropanation | Chiral Secondary Amine | Enantioselective & Diastereoselective | Products obtained with moderate to excellent diastereoselectivities and high enantioselectivities (up to 98% ee). | soton.ac.uk |
| Boron-Homologation/Allylboration | One-pot sequence | Diastereoselective | Synthesis of methylenecyclopropanes with excellent diastereomeric ratios. | rsc.org |
| Cycloaddition | Lewis Acid Catalysis (e.g., GaCl₃) | Diastereoselective | Formation of complex heterocyclic systems with high diastereoselectivity (>30:1). | researchgate.net |
Development of Novel Cyclization and Ring-Forming Reactions
Modern synthetic chemistry seeks to develop novel reactions that can build molecular complexity rapidly and efficiently.
Donor-acceptor (D-A) cyclopropanes are highly versatile building blocks that can undergo a variety of cycloaddition reactions with substrates like aldehydes, ketones, and nitriles to form five-, six-, and seven-membered carbo- and heterocyclic rings. researchgate.netresearchgate.net These reactions often proceed under Lewis acid or transition metal catalysis and can be highly diastereoselective. researchgate.net
A particularly novel transformation involves an N-Heterocyclic Carbene (NHC) catalyzed three-component reaction. In one reported case, this compound reacts with 2,2,2-trifluoroacetophenone (B138007) and an NHC catalyst to generate an unexpected and structurally complex multi-cyclic product through a cascade cyclization process. researchgate.netfrontiersin.org This highlights how the inherent strain and reactivity of the cyclopropyl aldehyde can be harnessed in complex cascade reactions to build intricate molecular architectures. frontiersin.org Additionally, electrochemical methods, such as the oxidative ring-opening and cyclization of methylcyclopropane (B1196493) with diselenides, represent an emerging strategy for synthesizing complex cyclic systems from simple cyclopropane precursors. researchgate.net
Retrosynthetic Analysis in the Design of this compound Syntheses
Strategic Disconnections and Transform Applications in Cyclopropyl Systems
The synthesis of substituted cyclopropanes like this compound presents unique challenges due to the inherent ring strain and the need for precise control over substitution patterns. The primary retrosynthetic disconnections focus on the formation of the three-membered ring and the installation of the formyl and methyl groups.
A primary and powerful disconnection strategy for the cyclopropane ring involves a formal [2+1] cycloaddition. rsc.org This breaks the target molecule into a two-carbon (alkene) component and a one-carbon (carbene or carbenoid) fragment. For this compound, this leads back to a substituted alkene like methacrylaldehyde (or a synthetic equivalent) and a methylene (B1212753) source.
Key Retrosynthetic Pathways:
Functional Group Interconversion (FGI) and [2+1] Cycloaddition: A common strategy is to first perform a functional group interconversion on the aldehyde group to a more robust or synthetically convenient precursor, such as a nitrile or an ester. For instance, the target aldehyde can be envisioned as arising from the oxidation of 1-methylcyclopropane-1-methanol. This alcohol, in turn, could be derived from the corresponding carboxylic acid or ester. A well-documented route for the related compound, 1-methylcyclopropane carboxylic acid, involves the cyclopropylation of a methacrylic acid derivative. google.com This suggests a primary retrosynthetic disconnection through the nitrile or ester.
Route A: Via Nitrile Precursor:
Disconnection 1 (FGI): this compound ← 1-Methylcyclopropane-1-carbonitrile. This transformation can be achieved via reduction (e.g., DIBAL-H) followed by hydrolysis.
Disconnection 2 ([2+1] Cycloaddition): 1-Methylcyclopropane-1-carbonitrile ← Methacrylonitrile + Dihalomethane. This forward reaction is a cyclopropylation, often proceeding via a 2,2-dihalo intermediate, which is subsequently dehalogenated. google.com
Direct Cyclopropanation of an α,β-Unsaturated Aldehyde: This is a more direct approach but can be complicated by the reactivity of the aldehyde group.
Disconnection ([2+1] Cycloaddition): this compound ← Methacrylaldehyde + Carbene/Carbenoid source.
Applicable Synthetic Transforms:
Several established synthetic methods can be applied to achieve the key cyclopropanation step in the forward synthesis:
Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid that reacts with an alkene. sci-hub.se It is known for its stereospecificity, transferring the geometry of the starting alkene to the cyclopropane product. sci-hub.se
Kulinkovich Cyclopropanation: This unique transformation employs a titanium catalyst to react an ester with a Grignard reagent, forming a cyclopropanol (B106826). rsc.orgsci-hub.se The resulting 1-methylcyclopropanol (B1279875) could then be oxidized to the target aldehyde. This method is particularly useful as it avoids the handling of potentially unstable α,β-unsaturated aldehydes.
Michael-Initiated Ring Closure (MIRC): This powerful cascade reaction involves the addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.orgnih.gov It offers high levels of stereocontrol.
Transition-Metal Catalyzed Decomposition of Diazo Compounds: This versatile method involves the reaction of a diazoalkane with an alkene in the presence of a transition metal catalyst (e.g., copper, rhodium). rsc.org The in situ generation of a metal carbenoid allows for cyclopropanation under relatively mild conditions.
The following table summarizes the primary retrosynthetic disconnections and the corresponding forward reaction transforms.
| Target Molecule | Precursors (Post-Disconnection) | Synthetic Transform (Forward Reaction) | Key Features |
| This compound | 1-Methylcyclopropane-1-methanol | Oxidation | Standard functional group conversion. |
| 1-Methylcyclopropane-1-carboxylic acid ester | Methacrylic acid ester + Dihalomethane | Phase-Transfer Catalyzed Cyclopropanation | Forms a dihalo intermediate, followed by reduction. google.com |
| 1-Methylcyclopropane-1-carbonitrile | Methacrylonitrile + Dihalomethane | Phase-Transfer Catalyzed Cyclopropanation | Good for scalability; avoids sensitive aldehyde functionality. google.com |
| This compound | Methacrylaldehyde + CH₂I₂/Zn(Cu) | Simmons-Smith Reaction | Direct route, but aldehyde may interfere or require protection. |
| 1-Methylcyclopropanol | Methacrylic acid ester + Ti(OiPr)₄ / EtMgBr | Kulinkovich Reaction | Bypasses aldehyde handling; produces cyclopropanol for later oxidation. sci-hub.se |
Efficiency and Scalability Considerations in Synthetic Planning
For the synthesis of this compound, several of the theoretically viable routes present significant scalability challenges. For example:
Use of Hazardous Reagents: Methods involving diazomethane (B1218177) for cyclopropanation are often avoided on a large scale due to its extreme toxicity and explosive nature. google.com Similarly, reactions using tributyltin hydride, while effective in the lab, are disfavored in industrial processes due to the toxicity and difficulty in removing organotin byproducts. google.com
Raw Material Accessibility: The economic viability of a synthesis depends on the cost and reliable supply of the basic starting materials. Routes that begin with readily available bulk chemicals like methacrylonitrile or methacrylic acid are generally preferred. google.com
A particularly promising route for the scalable synthesis of the core structure is outlined in Chinese patent CN104447293A. google.com This method prepares 1-methylcyclopropyl formic acid (a direct precursor to the target aldehyde via reduction) from methacrylic acid derivatives (such as the acid, ester, or nitrile) and a trihalide in a basic solution. The resulting 2,2-dihalo intermediate is then dehalogenated. This approach is advantageous because the raw materials are easily accessible, the reaction conditions are mild, and it avoids problematic reagents, making it suitable for industrial production. google.com
The table below provides a comparative analysis of potential synthetic strategies based on their efficiency and scalability.
| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Scalability Concerns |
| Via Nitrile/Carboxylic Acid (CN104447293A) google.com | Methacrylonitrile or Methacrylic Acid, Chloroform | Phase-Transfer Catalyst, Base, Reducing Agent | High-yielding, mild conditions, readily available materials, convenient. | Minimal; designed for industrial application. |
| Kulinkovich Reaction rsc.orgsci-hub.se | Methacrylic acid ester | Ti(OiPr)₄, Grignard Reagent | Good functional group tolerance, unique access to cyclopropanols. | Stoichiometric use of titanium reagent, cost of catalyst and ligands. |
| Simmons-Smith Reaction sci-hub.se | Methacrylaldehyde | Diiodomethane, Zn(Cu) couple | High stereospecificity, well-established. | Cost of diiodomethane, potential for zinc waste streams. |
| Diazo-based Cyclopropanation rsc.org | Methacrylaldehyde or derivative | Diazoalkane, Transition Metal Catalyst | High versatility, mild conditions. | Extreme toxicity and explosive hazard of diazoalkanes limit scale-up. |
Chemical Reactivity and Mechanistic Investigations of 1 Methylcyclopropane 1 Carbaldehyde
Reactivity Profiles of the Aldehyde Functional Group
The aldehyde group in 1-methylcyclopropane-1-carbaldehyde is a primary site for various chemical reactions, characteristic of its carbonyl nature.
Nucleophilic Addition Reactions of the Carbonyl Center
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org Common nucleophilic addition reactions include:
Reaction with Grignard Reagents: Treatment with Grignard reagents results in the formation of secondary alcohols.
Reaction with Amines: Condensation with amines can lead to the formation of imines. smolecule.com
Hydration: In the presence of water, especially under acidic or basic conditions, the aldehyde can be hydrated to form a geminal diol.
A notable reaction involves the use of N-heterocyclic carbene (NHC) catalysts. In a multi-component reaction, an NHC catalyst can attack the aldehyde, initiating a cascade cyclization process. nih.govfrontiersin.org
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common and useful reaction in organic synthesis. Typical oxidizing agents that can be employed for this purpose include:
Potassium permanganate (B83412) (KMnO₄) smolecule.com
Chromium trioxide (CrO₃) smolecule.com
Under controlled conditions, the cyclopropane (B1198618) ring generally remains intact during the oxidation process. The resulting 1-methylcyclopropane-1-carboxylic acid is a valuable intermediate for further derivatization.
Reduction Reactions to Alcohol Derivatives
The aldehyde functional group can be reduced to a primary alcohol, (1-methylcyclopropyl)methanol. This transformation can be achieved using various reducing agents, such as:
Sodium borohydride (B1222165) (NaBH₄) smolecule.com
Lithium aluminum hydride (LiAlH₄) smolecule.com
These reactions are typically high-yielding and provide a straightforward route to the corresponding alcohol derivative.
Condensation Reactions with Various Nucleophiles
Condensation reactions of this compound with nucleophiles like amines or alcohols can lead to the formation of imines and acetals, respectively. smolecule.com These reactions are often reversible and can be controlled by the reaction conditions.
Cyclopropane Ring Transformations and Strain-Induced Reactivity
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. This reactivity provides a pathway to acyclic compounds.
Ring-Opening Reactions and Subsequent Transformations
Under acidic conditions, the strained cyclopropane ring can undergo cleavage to form acyclic products. The presence of electron-withdrawing groups can stabilize the resulting intermediates and facilitate these transformations.
Cycloaddition Reactions Involving the Strained Ring System
The strained nature of the cyclopropane ring in this compound allows it to participate in cycloaddition reactions, a mode of reactivity not typically observed in unstrained cyclic systems. Research has demonstrated its utility in N-Heterocyclic Carbene (NHC)-catalyzed asymmetric (4+2) cycloaddition reactions. nih.govfrontiersin.org In these transformations, this compound acts as a reactive component, reacting with partners like cyclic sulfonimides to yield multi-functionalized fused cyclic products. nih.govfrontiersin.orgresearchgate.net These reactions often proceed with good yields and excellent enantioselectivity and diastereoselectivity, highlighting the synthetic utility of this building block. nih.govfrontiersin.org For instance, in reactions with cyclic sulfonimides catalyzed by indanol-derived NHC catalysts, a variety of complex fused cyclic products can be obtained in moderate to good yields. nih.govfrontiersin.org
However, the reactivity can be highly dependent on the catalyst employed. An interesting phenomenon was observed when an NHC catalyst bearing an N-pentafluorophenyl (N-C₆F₅) group was used. Instead of the expected cycloaddition product, a three-component reaction occurred between the this compound, 2,2,2-trifluoroacetophenone (B138007), and the NHC catalyst itself. nih.govfrontiersin.org This led to an unexpected, structurally complex multi-cyclic compound, effectively inactivating the catalyst through a multi-step cascade cyclization process. nih.govfrontiersin.org The formation of this inactivation product was confirmed by X-ray analysis of its single crystals. nih.govfrontiersin.org
Rearrangement Pathways Under Acidic or Catalytic Conditions
Under acidic or catalytic conditions, this compound is prone to undergo rearrangement reactions, primarily involving the opening of the strained cyclopropane ring. Under certain acidic conditions, the strained ring can undergo cleavage to form acyclic products. This ring-opening is a characteristic reaction of cyclopropyl (B3062369) carbonyl compounds.
Investigations have also shown that the compound can undergo deformylation. Control experiments indicated that this reaction does not necessarily require a complex catalyst but can proceed in the presence of aqueous iron(II) and oxygen, particularly at an acidic pH. umich.edu Furthermore, derivatives of cis-methylcyclopropane carbaldehyde have been noted to undergo a reversible ring opening through an intramolecular ene reaction. acs.org The Cloke-Wilson rearrangement, a known transformation for cyclopropyl ketones into dihydrofurans, provides a conceptual framework for the types of rearrangements that cyclopropyl carbonyl systems can undergo, often facilitated by catalysts. scribd.com
Steric and Electronic Effects on the Reactivity of this compound
The reactivity of this compound is finely tuned by both steric and electronic factors, with the methyl substituent playing a crucial role.
Influence of the Methyl Substituent on Reaction Kinetics and Selectivity
The methyl group at the C1 position of the cyclopropane ring introduces significant steric hindrance. This steric bulk can influence reaction rates and selectivity by impeding the approach of reagents to the carbonyl carbon or the cyclopropane ring. For example, in enzymatic reactions, this steric hindrance may slow down binding compared to the non-methylated analogue.
The electronic effect of the methyl group is also significant. While it is an electron-donating group, its influence is complex. In studies of the thermal rearrangement of the related 1-methylcyclopropene, the methyl group was found to deactivate the ring towards rearrangement. ethernet.edu.et In the context of the NHC-catalyzed (4+2) cycloaddition, the choice of catalyst and its interaction with the substrate are critical. Switching from one indanol-derived NHC catalyst to another bearing an N-C₆F₅ group led to a dramatic drop in product yield (from 72% to 36%) and the formation of multiple by-products, demonstrating the subtle electronic and steric interplay between the substituted cyclopropane and the catalyst. nih.govfrontiersin.org
Comparative Reactivity Studies with Analogous Cyclopropanecarbaldehydes
Comparing this compound to its non-methylated parent, cyclopropanecarbaldehyde, provides insight into the substituent's role. The inherent angle strain of the cyclopropane ring (60° bond angles) makes the aldehyde group in cyclopropanecarbaldehydes generally more reactive than in corresponding cyclopentane (B165970) or open-chain analogues.
Studies on the methyl-radical-induced decomposition of cyclopropanecarbaldehyde (the non-methylated version) showed that the cyclopropylcarbonyl radical undergoes extensive decarbonylation. rsc.org Kinetic analysis of this process provides a baseline for understanding the reactivity of the core structure. A key finding from broader studies on aldehydes is that the reactivity of the aldehydic hydrogen itself is often little affected by the nature of the alkyl side chain, suggesting that many reactions at the carbonyl group might have similar intrinsic rates. rsc.org Therefore, differences in reactivity between this compound and cyclopropanecarbaldehyde are often dominated by the steric hindrance and electronic stabilization/destabilization of intermediates and transition states imparted by the methyl group.
Elucidation of Reaction Mechanisms
Understanding the precise step-by-step pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods.
Kinetic Studies for Reaction Rate and Pathway Determination
Kinetic studies are essential for determining reaction rates and elucidating mechanistic pathways. For the related cyclopropanecarbaldehyde, the kinetics of its decomposition induced by methyl radicals were studied in the gas phase between 100-200°C. rsc.org These studies allowed for the estimation of the activation energy for the ring fission of the cyclopropyl radical to the allyl radical, which was found to be approximately 20 kcal/mol. rsc.org Arrhenius parameters were also determined for the abstraction of the aldehydic hydrogen by methyl radicals. rsc.org
The following table presents kinetic data for key elementary reactions involving radicals derived from cyclopropanecarbaldehyde, providing a basis for comparison.
| Reaction | log A (mol⁻¹ cm³ s⁻¹) | E (kcal mol⁻¹) |
| CH₃• + HCO-cyclo-C₃H₅ → CH₄ + •CO-cyclo-C₃H₅ | 12.3 | 8.7 |
Data from the study of methyl-radical-induced decomposition of cyclopropanecarbaldehyde. rsc.org
In the NHC-catalyzed cycloaddition, optimization of reaction conditions provides indirect kinetic insights. nih.govfrontiersin.org The screening of different bases and temperatures to improve the yield of the catalyst inactivation product demonstrates a practical approach to pathway determination. nih.govfrontiersin.org For example, the yield of the complex multi-cyclic product was improved by switching from a weaker base like triethylamine (B128534) (Et₃N) to stronger bases like DBU or cesium carbonate (Cs₂CO₃), indicating that the initial deprotonation of the NHC pre-catalyst is a critical step in the reaction pathway. frontiersin.org
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | Et₃N | Room Temp | 12 |
| 2 | DBU | Room Temp | 21 |
| 3 | Cs₂CO₃ | Room Temp | 25 |
| 4 | Cs₂CO₃ | 40 | 25 |
Optimization of conditions for the formation of the NHC catalyst inactivation product. frontiersin.org
These kinetic and optimization studies are fundamental to building a complete mechanistic picture of the diverse reactivity of this compound. nih.govfrontiersin.orgrsc.org
Identification and Characterization of Key Reaction Intermediates
In the study of multi-component reactions involving this compound, the identification of transient intermediates is crucial for understanding the reaction pathway. In an N-heterocyclic carbene (NHC) catalyzed reaction, the formation of a complex multi-cyclic product from 1-methylcyclopropyl-carbaldehyde, 2,2,2-trifluoroacetophenone, and an indanol-derived NHC catalyst has been elucidated through the characterization of key intermediates. nih.gov
The initial step involves the nucleophilic attack of the free NHC on the aldehyde group of this compound. This leads to the formation of an adduct, designated as intermediate I . This intermediate subsequently undergoes an intramolecular proton shift to yield the Breslow intermediate II . nih.gov The formation of such Breslow intermediates is a well-established activation mode in NHC organocatalysis. nih.gov
The structure of the final, stable, multi-cyclic product, which results from the cascade cyclization, was unambiguously confirmed through single-crystal X-ray analysis. nih.gov This analysis provided definitive evidence for the complex molecular architecture and allowed for the retrospective postulation of the preceding intermediates.
Table 1: Key Intermediates in the NHC-Catalyzed Reaction of this compound
| Intermediate | Description | Method of Characterization/Postulation |
| I | Initial adduct formed from the reaction of the NHC catalyst and this compound. | Postulated based on established NHC catalysis mechanisms. nih.gov |
| II | Breslow intermediate formed via isomerization of intermediate I . | Postulated as a key activated intermediate in the catalytic cycle. nih.gov |
| Final Product | A complex, multi-cyclic compound resulting from the cascade reaction. | Unambiguously assigned via single-crystal X-ray analysis. nih.gov |
Mechanistic Investigations of Multi-Component Cascade Cyclizations
The formation of structurally complex molecules from relatively simple precursors in a single operation is a hallmark of cascade cyclizations. The reaction of this compound with 2,2,2-trifluoroacetophenone, catalyzed by an N-heterocyclic carbene (NHC), provides a compelling case study of a multi-step cascade process. nih.gov
The proposed mechanism for this three-component reaction is initiated by the generation of the free NHC from its pre-catalyst via deprotonation. The subsequent steps are outlined as follows:
Formation of the Breslow Intermediate: The NHC catalyst attacks the carbonyl carbon of this compound to form an initial adduct (I ). This adduct then rearranges through an intramolecular proton transfer to form the key Breslow intermediate (II ). nih.gov
Further Reaction and Cyclization: The Breslow intermediate, being a nucleophilic species, is proposed to react with 2,2,2-trifluoroacetophenone, the second component of the reaction. This step initiates a cascade of cyclization events, ultimately leading to the formation of a complex, multi-cyclic product. nih.gov
This particular reaction resulted in an unexpected inactivation of the NHC catalyst, which became incorporated into the final product. The intricate structure of this inactivation product was elucidated by X-ray analysis of its single crystals. This detailed structural information was instrumental in rationalizing the multi-step cascade cyclization pathway. nih.gov
This investigation highlights the utility of this compound as a versatile building block in complex organic synthesis and provides valuable insights into the reaction pathways accessible through NHC organocatalysis. nih.gov
Catalytic Applications in 1 Methylcyclopropane 1 Carbaldehyde Transformations
N-Heterocyclic Carbene (NHC) Organocatalysis in Reactions with 1-Methylcyclopropane-1-carbaldehyde
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of activating aldehydes and other functional groups through the formation of key intermediates like the Breslow intermediate. nih.govbeilstein-journals.org This activation strategy has been successfully applied to this compound, enabling a range of addition and cycloaddition reactions.
NHC catalysts effectively activate this compound, facilitating its participation in various addition and cycloaddition reactions. nih.govfrontiersin.org Upon reaction with an NHC, the aldehyde forms a Breslow intermediate, a nucleophilic species that can then react with various electrophiles. nih.govbeilstein-journals.org This strategy has been employed in [4+2] cycloaddition reactions, for instance, between this compound and cyclic sulfonimides, yielding multifunctional fused cyclic products. nih.govfrontiersin.org The reaction proceeds through the formation of an NHC-bound intermediate which then undergoes the cycloaddition.
These reactions often exhibit high stereoselectivity, providing access to complex molecular architectures. nih.gov The choice of the NHC catalyst, particularly the substituents on the nitrogen atoms, can significantly influence the reaction's efficiency and selectivity. nih.gov For example, NHCs with N-mesityl groups have been shown to accelerate the formation of the Breslow intermediate by making the initial addition of the NHC to the aldehyde irreversible. nih.gov
A significant advantage of NHC catalysis is the ability to achieve high levels of enantioselectivity through the use of chiral NHCs. d-nb.info In reactions involving this compound, chiral indanol-derived NHC catalysts have been particularly effective in promoting asymmetric transformations. nih.govfrontiersin.org These catalysts, often bearing electron-deficient N-substituents, have been successfully utilized in asymmetric [4+2] cycloaddition reactions to produce enantioenriched fused cyclic products with excellent diastereo- and enantioselectivities. nih.gov
The general mechanism for these asymmetric reactions involves the formation of a chiral Breslow intermediate, which then reacts with a prochiral substrate. The stereochemical outcome is dictated by the chiral environment created by the NHC catalyst. The ability to control the stereochemistry is crucial for the synthesis of biologically active molecules and other chiral compounds.
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | Et3N | 12 |
| 2 | DBU | Improved |
| 3 | Cs2CO3 | Improved |
In this specific case, instead of the expected catalytic turnover, a structurally complex multi-cyclic compound was formed, incorporating the NHC catalyst, the aldehyde, and the ketone. nih.gov The formation of this inactivation product was rationalized through a multi-step cascade cyclization process. nih.govfrontiersin.org The absolute structure of this complex product was unambiguously confirmed by X-ray analysis of its single crystals. nih.gov Such studies are crucial for understanding the limitations of current catalytic systems and for the rational design of more robust and efficient NHC catalysts for transformations involving reactive substrates like this compound. nih.gov It is believed that the reactive iron carbenoid species can undergo side reactions with the enzyme, competing with the desired cyclopropanation and ultimately leading to catalyst inactivation. nih.gov
Metal-Catalyzed Reactions Involving the Cyclopropane (B1198618) Carbaldehyde Motif
In addition to organocatalysis, transition metal catalysis offers a powerful and versatile platform for the functionalization of molecules containing the cyclopropane carbaldehyde motif. rsc.org These methods often provide complementary reactivity to organocatalytic approaches.
Transition metal catalysts, including those based on palladium, rhodium, and iridium, are widely used for a variety of organic transformations. nih.govnih.gov While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles of transition metal-catalyzed functionalization of aldehydes and cyclopropanes are well-established. For instance, transition metals can catalyze the decarbonylative coupling of aldehydes or the ring-opening functionalization of cyclopropanes. The synthesis of alkynylcyclopropanes, for example, can be achieved through transition-metal-catalyzed reactions.
These catalytic systems can activate C-H bonds, C-C bonds, and other functionalities, enabling the introduction of new substituents and the construction of complex molecular frameworks. rsc.org The selectivity of these reactions is often controlled by the choice of metal, ligand, and reaction conditions.
Dual catalytic strategies, which combine two different catalytic cycles, have emerged as a powerful tool for achieving challenging transformations, including the formation of sp3 C-C bonds. chemrxiv.org While a specific dual catalytic system for this compound is not explicitly described, the principles can be applied. For example, a dual catalytic system could potentially combine an NHC catalyst to generate a nucleophilic intermediate from the aldehyde with a transition metal catalyst to activate a coupling partner for sp3 C-C bond formation. chemrxiv.orgtesisenred.net
Such cooperative catalysis can enable reactions that are not possible with a single catalyst, offering new retrosynthetic disconnections. rsc.org The development of dual catalytic strategies for the functionalization of cyclopropane-containing molecules holds significant promise for the efficient synthesis of complex target structures.
Role of 1 Methylcyclopropane 1 Carbaldehyde in Complex Molecule Synthesis
Building Block for Diverse Organic Scaffolds and Molecular Architectures
1-Methylcyclopropane-1-carbaldehyde serves as a fundamental building block, enabling chemists to access a variety of complex organic structures. Its utility is demonstrated in both catalyzed cycloadditions and in the assembly of medicinally relevant scaffolds.
One notable application is in N-heterocyclic carbene (NHC) organocatalysis. Researchers have reported that this compound can participate in NHC-catalyzed asymmetric (4+2) cycloaddition reactions with cyclic sulfonimides. This process yields multi-functionalized fused cyclic products, which are valuable structures in medicinal chemistry. In a related discovery, an unexpected three-component reaction involving this aldehyde, an NHC catalyst, and 2,2,2-trifluoroacetophenone (B138007) was found to produce a complex, multi-cyclic compound through a multi-step cascade cyclization process.
Furthermore, this aldehyde has been explicitly used as a key reagent in the development of inhibitors for poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme involved in DNA repair. nih.gov In a de novo design approach aimed at creating new PARP1 inhibitors, a candidate molecule analogous to the approved drug Niraparib was synthesized using 2-methylcyclopropane-1-carbaldehyde (B3264679) (an isomer and common synonym) in a key synthetic step. nih.gov This highlights the compound's direct role in constructing complex, biologically active molecules.
Table 1: Selected Reactions Involving this compound
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Significance |
| Asymmetric (4+2) Cycloaddition | This compound, Cyclic sulfonimides | N-Heterocyclic Carbene (NHC) | Multi-functionalized fused cycles | Access to complex heterocyclic scaffolds |
| Multi-component Cascade | This compound, 2,2,2-Trifluoroacetophenone | N-Heterocyclic Carbene (NHC) | Complex multi-cyclic compound | Demonstrates novel reactivity pathways |
| Reductive Amination / Coupling | This compound, 4-(4-bromophenyl)-2H-phthalazin-1-one | Not specified | Niraparib analogue (PARP1 inhibitor) | Synthesis of medicinally relevant molecules nih.gov |
Synthetic Intermediate in the Preparation of Advanced Molecular Probes for Chemical Research
While not always a molecular probe itself, this compound is a crucial intermediate in the synthesis of molecules that function as advanced probes for chemical and biological research. The aldehyde functionality is key to this role, as it can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. smolecule.com
The most direct evidence of this application is its use in the synthesis of PARP1 inhibitors. nih.gov PARP1 inhibitors are powerful molecular probes used in oncology research and are being investigated for roles in neurodegenerative diseases. nih.gov The synthesis of a Niraparib candidate using this compound demonstrates the compound's value in creating highly specific tools to study enzyme function and cellular pathways. nih.gov Although direct applications of this compound as a standalone probe are not widely documented, its utility is firmly established in its capacity to be transformed into these more complex and specific research tools. Structurally similar compounds, such as 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde, are noted for their use in studying enzyme mechanisms and protein-ligand interactions, reinforcing the value of the cyclopropane (B1198618) carbaldehyde motif in this area of research. smolecule.com
Application in Natural Product Total Synthesis
The cyclopropane ring is a structural feature found in a wide array of natural products, including terpenes, pheromones, and fatty acid metabolites. marquette.edu The rigidity and unique electronic properties of this three-membered ring make it an attractive structural unit for synthetic chemists aiming to construct molecules with specific three-dimensional orientations. marquette.edu
While a total synthesis of a major natural product using this compound as a starting material is not prominently featured in recent literature, the strategic use of similar cyclopropane aldehydes is well-established. For instance, the total synthesis of (-)-majusculoic acid, a marine natural product, employed a different substituted cyclopropane carbaldehyde, (1R,2R)-2-(but-3-en-1-yl)cyclopropane-1-carbaldehyde, as a key intermediate. nih.gov This aldehyde was generated in situ and then subjected to a Wittig reaction to extend a carbon chain, a critical step in building the natural product's backbone. nih.gov This example illustrates the general synthetic strategy where a cyclopropane carbaldehyde acts as a handle for further molecular elaboration. Given its commercial availability and versatile reactivity, this compound represents a valuable and analogous starting point for the synthesis of cyclopropane-containing natural products, such as the antifungal agent FR-900848, which features a polycyclopropane structure. rsc.orgscispace.com
Contribution to the Synthesis of Cyclopropane-Containing Functional Molecules and Specialty Chemicals
The contributions of this compound culminate in its ability to facilitate the synthesis of a broad range of functional molecules and potential specialty chemicals. A "functional molecule" is one designed for a specific purpose, often related to biological activity or material properties.
The synthesis of PARP1 inhibitors serves as a prime example of its role in creating a high-value functional molecule for pharmaceutical research. nih.gov The complex heterocyclic systems derived from its participation in NHC-catalyzed reactions also represent novel functional molecules with potential applications yet to be explored. Furthermore, the aldehyde can be readily oxidized to the corresponding 1-methylcyclopropanecarboxylic acid, another versatile intermediate used to create amides and esters, further broadening its synthetic utility.
The potential for this compound to be used in the production of specialty chemicals is also significant. Specialty chemicals are materials produced for specific applications, and related compounds like 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde are noted for their utility in this area. smolecule.com By analogy, the unique structural and reactive properties of this compound make it a candidate for incorporation into polymers or other materials where the rigid cyclopropane motif could impart tailored properties.
Advanced Spectroscopic and Computational Approaches in the Study of 1 Methylcyclopropane 1 Carbaldehyde
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are indispensable for the detailed characterization of 1-methylcyclopropane-1-carbaldehyde and its derivatives, providing critical insights into their molecular architecture and the outcomes of chemical reactions.
X-ray Crystallography for Absolute Structure Determination of Derivatives
While obtaining a single crystal of the volatile this compound itself is challenging, X-ray crystallography is a powerful technique for determining the absolute structure of its non-volatile derivatives. This method provides unambiguous proof of stereochemistry and detailed information about bond lengths and angles, which is crucial for understanding reaction mechanisms. The process involves growing a single, high-quality crystal of a derivative, often through slow evaporation in a suitable solvent system like hexane/ethyl acetate. The crystal is then exposed to X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the molecule. This technique is particularly valuable for resolving any stereochemical ambiguities that may arise during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are routinely used to confirm the integrity of the cyclopropane (B1198618) ring and the presence of the aldehyde functional group.
¹H NMR: The proton NMR spectrum provides key information. The protons on the cyclopropane ring typically appear at characteristic chemical shifts, while the aldehyde proton gives a distinct signal further downfield.
¹³C NMR: The carbon NMR spectrum complements the proton data, showing signals for the methyl carbon, the cyclopropane ring carbons, and the carbonyl carbon of the aldehyde group.
These NMR techniques are not only vital for confirming the structure of the synthesized compound but also for studying the mechanisms of reactions it undergoes. By analyzing the NMR spectra of reaction mixtures over time, researchers can identify intermediates and understand the stereochemical outcomes of transformations.
| NMR Data for this compound Derivatives | |
| Technique | Typical Chemical Shift (δ) Range (ppm) |
| ¹H NMR (Cyclopropane Ring Protons) | 1.2–1.8 |
| ¹H NMR (Aldehyde Proton) | 9.5–10.5 |
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of reaction products involving this compound. soton.ac.uk Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million. measurlabs.comfilab.fr This precision allows for the unambiguous determination of the elemental composition of a molecule. measurlabs.com In the context of this compound, HRMS is used to:
Verify the molecular weight and confirm the molecular formula of the synthesized aldehyde and its reaction products. soton.ac.uk
Analyze fragmentation patterns, which can provide valuable structural information.
The ability of HRMS to distinguish between ions with very similar masses is essential for confirming the identity of products in complex reaction mixtures. filab.fr
| Predicted Collision Cross Section (CCS) Data for this compound Adducts | ||
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 85.064796 | 115.7 |
| [M+Na]⁺ | 107.04674 | 126.2 |
| [M-H]⁻ | 83.050244 | 121.2 |
| [M+NH₄]⁺ | 102.09134 | 136.7 |
| [M+K]⁺ | 123.02068 | 126.0 |
| [M+H-H₂O]⁺ | 67.054780 | 111.7 |
| [M+HCOO]⁻ | 129.05572 | 140.2 |
| [M+CH₃COO]⁻ | 143.07137 | 167.4 |
| [M+Na-2H]⁻ | 105.03219 | 124.9 |
| [M]⁺ | 84.056971 | 118.9 |
| [M]⁻ | 84.058069 | 118.9 |
| Data sourced from PubChemLite. uni.lu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands that confirm its structure. The most prominent of these is the strong C=O stretching vibration of the aldehyde group, which typically appears around 1700 cm⁻¹. Additionally, the C-H stretching vibrations of the cyclopropane ring can be observed. This technique is particularly useful for monitoring the progress of a reaction, for instance, by observing the disappearance of the aldehyde C=O stretch and the appearance of new functional group absorptions.
| Characteristic IR Absorption Frequencies | |
| Functional Group | Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 |
| Cyclopropane C-H Stretch | ~3000 |
| Aldehyde C-H Stretch | 2830-2695 |
Computational Chemistry and Theoretical Studies
In conjunction with experimental techniques, computational chemistry provides a powerful lens through which to investigate the properties and reactivity of this compound at a molecular level.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure and reactivity of molecules like this compound. q-chem.com DFT calculations allow researchers to:
Calculate Reaction Energetics: By computing the energies of reactants, products, and intermediates, DFT can predict the thermodynamics of a reaction, indicating whether it is likely to be favorable.
Locate and Characterize Transition States: DFT can be used to find the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics.
These theoretical investigations are invaluable for understanding the mechanisms of complex reactions, rationalizing observed product distributions, and even predicting the outcomes of new, untested reactions involving this compound. researchgate.netresearchgate.net
Molecular Modeling for Structure-Reactivity Relationship Investigations
Molecular modeling has emerged as an indispensable tool for elucidating the three-dimensional structures of complex molecules and predicting their reactivity. In the case of this compound, computational techniques, particularly quantum chemical methods, provide profound insights into its geometric and electronic makeup, which are crucial for understanding its chemical behavior.
Geometry optimization of this compound is frequently performed using Density Functional Theory (DFT), with the B3LYP functional and the 6-31G* basis set being a common and effective combination. This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting various molecular properties. Such calculations yield an optimized 3D structure at the lowest energy level, defining key parameters like bond lengths and angles that are fundamental to the molecule's reactivity. The structure of this compound is characterized by a strained three-membered ring, a methyl group, and an aldehyde functional group. nih.gov
| Property | Value | Source |
| Molecular Formula | C₅H₈O | nih.gov |
| Molecular Weight | 84.12 g/mol | nih.gov |
| InChIKey | DOJZSEYEQKWUSI-UHFFFAOYSA-N | nih.gov |
| Computational Method | DFT-B3LYP / 6-31G* | |
| Number of Atoms | 14 |
This interactive table summarizes key identifiers and computational parameters for this compound.
Structure-reactivity relationship investigations leverage these models to rationalize observed chemical phenomena. A notable example is the unexpected inactivation of an N-heterocyclic carbene (NHC) catalyst by this compound. frontiersin.org Molecular modeling helps to rationalize the formation of the complex product through a multi-step cascade cyclization process. The proposed mechanism involves the initial nucleophilic attack of the NHC on the aldehyde group of this compound to form an adduct, which then isomerizes into a Breslow intermediate. frontiersin.org This detailed pathway, elucidated through computational investigation, directly links the molecule's structural features—specifically the electrophilic aldehyde carbon and the strained cyclopropane ring—to its unique reactivity with the catalyst. frontiersin.org
Furthermore, the principles governing the reactivity of donor-acceptor (D-A) cyclopropanes are applicable here. The methyl group (donor) and the carbaldehyde group (acceptor) on the same carbon atom influence the electronic distribution and stability of the cyclopropane ring. bohrium.comresearchgate.net Molecular modeling can quantify these electronic effects, helping to predict how the molecule will interact with various reagents and under which conditions ring-opening reactions are likely to occur.
Quantum Mechanical Investigations of Cyclopropane Ring Strain and Electronic Properties
Quantum mechanical calculations are fundamental to understanding the two defining features of cyclopropane derivatives: their inherent ring strain and unique electronic properties. The cyclopropane ring is characterized by a significant amount of strain energy, estimated to be around 27.8 kcal/mol, which arises from severe angle strain (internal C-C-C bond angles of 60° instead of the ideal 109.5° for sp³-hybridized carbon) and torsional strain from eclipsing hydrogen atoms. researchgate.netnumberanalytics.com This high strain energy is a primary thermodynamic driving force for the characteristic ring-opening reactions of cyclopropanes, as these reactions relieve the strain. researchgate.net
Theoretical models of chemical bonding, such as the Coulson-Moffitt and Walsh models, have been used to describe the electronic structure of the cyclopropane ring. wiley.com The Coulson-Moffitt model postulates that the C-C bonds are "bent," with the inter-orbital angle being larger than the internuclear angle, leading to increased p-character in these bonds. wiley.com The Walsh model describes the ring using sp²-hybridized carbons, with the remaining p-orbitals overlapping in the center of the ring, which imparts unsaturated, olefin-like properties to the cyclopropane system. wiley.comnih.gov
For this compound, quantum mechanical investigations focus on how the substituents modulate the electronic properties of the strained ring. The molecule can be classified as a donor-acceptor cyclopropane, where the aldehyde group acts as an electron-accepting group and the methyl group is a weak electron donor. This substitution pattern polarizes the adjacent C-C bonds of the ring, enhancing the molecule's electrophilicity and influencing its reactivity, particularly towards nucleophiles. bohrium.comresearchgate.net
Kinetic studies on various donor-acceptor cyclopropanes reveal a strong correlation between their reactivity and their electronic properties, which can be quantified using computational methods. researchgate.net For instance, research on a series of D-A cyclopropanes showed that computed relaxed force constants of the cyclopropane bonds are a better predictor of reactivity in cycloaddition reactions than experimental data like NMR shifts or crystallographic bond lengths. researchgate.net An increase in the electron-donating capacity of the donor group accelerates the reaction, while electron-withdrawing groups slow it down, a trend that correlates well with Hammett parameters. researchgate.net
| Donor Group (Ar) on Cyclopropane | Relative Rate Constant (k_rel) | Computed Relaxed Force Constant (mdyn/Å) | Hammett Parameter (σ_p) |
| 4-(Trifluoromethyl)phenyl | 0.0015 | 4.14 | +0.54 |
| 4-Bromophenyl | 0.12 | 4.04 | +0.23 |
| Phenyl | 1.0 | 3.99 | 0.00 |
| 4-Methylphenyl | 3.1 | 3.96 | -0.17 |
| 4-Methoxyphenyl | 50 | 3.88 | -0.27 |
This interactive table, based on data for analogous 2-aryl-substituted donor-acceptor cyclopropanes in a (3+2) cycloaddition, illustrates the correlation between electronic properties of the donor substituent, computed bond strength (force constant), and reaction rate. This methodology is directly applicable to understanding the reactivity of this compound. Data adapted from reference researchgate.net.
These quantum mechanical approaches provide a deep, quantitative understanding of how the interplay between the inherent ring strain and the electronic effects of the methyl and carbaldehyde substituents governs the chemical reactivity of this compound.
Future Research Directions and Academic Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of cyclopropane (B1198618) derivatives, particularly those with high functionality, is a subject of ongoing research. researchgate.netacs.org Future efforts concerning 1-methylcyclopropane-1-carbaldehyde are expected to focus on methodologies that are not only efficient but also adhere to the principles of green chemistry. ontosight.aiijnc.ir
Promising research directions include the development of catalytic one-pot processes that can generate trans-cyclopropyl compounds from corresponding aldehydes, a strategy that has been successfully applied to the synthesis of GPR40 small molecule agonists. rsc.org The adaptation of such multicatalytic systems could provide a direct and atom-economical route to this compound and its derivatives. rsc.org
Furthermore, the exploration of sustainable synthetic strategies is paramount. This includes on-water [2+1] annulations of diazo compounds, which offer an environmentally friendly, metal- and catalyst-free approach to functionalized cyclopropanes. rsc.org Another green approach involves the solid-state photodenitrogenation of crystalline 1-pyrazolines, which provides a stereospecific and solvent-free route to densely functionalized cyclopropanes. acs.orgnih.gov The application of biocatalysis, utilizing enzymes to facilitate cyclopropanation, is also a burgeoning field that could lead to more environmentally benign syntheses. ontosight.ai
Future research could also investigate photoredox-catalyzed decarboxylative radical addition-polar cyclization cascades to construct the functionalized cyclopropane ring, a method that has shown broad substrate scope and high functional group tolerance under mild conditions. bohrium.com
Table 1: Emerging Sustainable Synthetic Methodologies for Cyclopropanes
| Methodology | Key Features | Potential Application to this compound |
| On-water [2+1] Annulations | Metal- and catalyst-free, environmentally friendly, high yield. rsc.org | A green alternative for the core cyclopropane ring formation. |
| Solid-State Photodenitrogenation | Solvent-free, stereospecific, scalable via aqueous nanocrystalline suspensions. acs.orgnih.gov | A sustainable method for creating the substituted cyclopropane structure. |
| Biocatalysis | Use of enzymes, reduces need for harsh chemicals and minimizes waste. ontosight.ai | An environmentally friendly approach for stereoselective synthesis. |
| Photoredox Catalysis | Mild conditions, visible light, high functional group tolerance. bohrium.com | A versatile method for constructing the functionalized cyclopropane ring from diverse starting materials. |
Expansion of Catalytic Applications to New Transformation Types
The aldehyde functionality and the strained cyclopropane ring in this compound make it a versatile substrate for various catalytic transformations. researchgate.net While its use in N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions has been reported, there is significant potential to expand its applications into new catalytic realms. nih.govfrontiersin.org
Future research should explore its participation in other forms of organocatalysis, such as aminocatalysis, Brønsted acid catalysis, and hydrogen-bond donor catalysis. researchgate.net The unique stereoelectronic properties of the cyclopropyl (B3062369) group could lead to novel stereoselective transformations.
Moreover, the application of this compound in photoredox catalysis is a promising avenue. Strain-driven, radical formal cycloadditions are gaining traction for creating sp3-rich ring systems, and this compound could serve as a key building block in such reactions. nih.gov The development of transition-metal-catalyzed reactions, such as ring-opening cross-coupling, represents another significant area for future investigation. chemrxiv.org For instance, iridium-catalyzed hydrogen borrowing catalysis has been used with cyclopropyl ketones to form α-branched ketones, suggesting that similar strategies could be applied to this compound for C-C bond formation. acs.org
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
The inherent ring strain of the cyclopropane moiety in this compound is a reservoir of chemical potential that can drive unique chemical transformations. numberanalytics.comnih.gov Future research should aim to uncover and harness unprecedented reactivity modes.
One area of interest is the exploration of novel ring-opening functionalizations. While nucleophilic and radical-induced ring-opening reactions are known, the specific substitution pattern of this compound may allow for new, regioselective bond cleavages and subsequent functionalizations. Computational studies on cyclopropyl ketones suggest that the interplay of electronic effects and conformational pre-twisting can significantly influence reactivity, a concept that could be extended to predict and discover new reactions for this compound. acs.org
Furthermore, the compound could be a precursor for strain-release-driven reactions to construct more complex molecular architectures. numberanalytics.com The energy stored in the three-membered ring can be exploited to facilitate transformations that would otherwise be thermodynamically unfavorable. numberanalytics.com A notable example of unexpected reactivity is the reported inactivation of an NHC catalyst, which resulted in a complex multi-cyclic product from a 3-component reaction involving this compound. nih.govfrontiersin.org This finding underscores the potential for discovering novel cascade reactions and complex molecular assemblies.
Integration with Flow Chemistry and Green Chemistry Principles for Efficient Synthesis
The integration of continuous flow technology with the principles of green chemistry offers a powerful platform for the efficient and sustainable synthesis of this compound and its derivatives. rsc.orgresearchgate.net Flow chemistry provides enhanced control over reaction parameters, improved safety, and scalability, which are crucial for industrial applications. cinz.nz
Future research should focus on developing continuous flow processes for the synthesis of this compound. For instance, flow reactors have been successfully used for dibromocyclopropanation and Simmons-Smith cyclopropanation reactions, demonstrating the feasibility of this technology for constructing the cyclopropane core. syrris.comthieme-connect.com A continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has also been developed using a reusable solid acid catalyst, highlighting a green and scalable approach. mdpi.com
By combining flow chemistry with sustainable practices—such as using safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents—a truly green and efficient manufacturing process for this compound can be envisioned. cinz.nzmit.edu This approach aligns with the increasing demand for environmentally responsible chemical production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
